molecular formula C7H7ClFNO B1451290 5-Chloro-2-ethoxy-3-fluoropyridine CAS No. 886373-94-0

5-Chloro-2-ethoxy-3-fluoropyridine

Cat. No. B1451290
M. Wt: 175.59 g/mol
InChI Key: VWGBQMRDTSDSKE-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-fluoropyridine is a chemical compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethoxy-3-fluoropyridine is 1S/C7H7ClFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 . The SMILES representation is CCOC1=NC=C(C=C1F)Cl .


Physical And Chemical Properties Analysis

5-Chloro-2-ethoxy-3-fluoropyridine is a solid substance . Its molecular weight is 175.59 .

Scientific Research Applications

Nucleophilic Substitution and Reactivity Studies

5-Chloro-2-ethoxy-3-fluoropyridine's reactivity has been a subject of study in chemical reactions, particularly in the context of nucleophilic aromatic substitutions. It's been noted that substituents like a CF3 group can significantly influence the reactivity of halopyridines, including 5-chloro variants, by affecting the rate of nucleophilic substitution occurring at specific positions on the pyridine ring (Schlosser & Rausis, 2005).

Agricultural Chemistry

In agricultural chemistry, compounds containing the 5-chloro-3-fluoropyridine moiety have been synthesized and evaluated for their herbicidal activities. Novel compounds in this category have shown promising activities against various graminaceous plants without causing crop injury, indicating potential applications in weed management and agricultural productivity enhancement (Tajik & Dadras, 2011).

Chemoselective Functionalization

The chemoselective functionalization of halopyridines, including 5-chloro-3-fluoropyridine derivatives, has been a topic of research, particularly in exploring the selective substitution of halogens under different reaction conditions. This area of study is crucial for the synthesis of complex molecules that have potential applications in pharmaceuticals and materials science (Stroup, Szklennik, Forster & Serrano-Wu, 2007).

Structural Manifolds and Isomerization

5-Chloro-2,3-difluoropyridine, closely related to 5-chloro-2-ethoxy-3-fluoropyridine, has been used as an intermediate in the manufacturing process of industrial pesticides. Studies have explored its conversion into various structural manifolds through isomerization, demonstrating the compound's versatility in synthetic chemistry applications (Schlosser & Bobbio, 2002).

Safety And Hazards

The safety data sheet for 5-Chloro-2-ethoxy-3-fluoropyridine was not found in the retrieved data. It’s always important to handle chemical substances with appropriate safety measures, including wearing suitable protective clothing and eye protection .

properties

IUPAC Name

5-chloro-2-ethoxy-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGBQMRDTSDSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674392
Record name 5-Chloro-2-ethoxy-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxy-3-fluoropyridine

CAS RN

886373-94-0
Record name 5-Chloro-2-ethoxy-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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